1,3-Bis(dodecyloxy)benzene

Übersicht

Beschreibung

“1,3-Bis(dodecyloxy)benzene” is a chemical compound with the CAS Number: 41662-92-4 and a molecular weight of 446.76 .

Synthesis Analysis

The synthesis of a similar compound, 2,5-bis (phenylethynyl)1,4-bis (dodecyloxy) benzene (DDPE), was achieved through a series of reactions involving two donor moieties [3-hexylthiophene and 1,4-bis(dodecyloxy)benzene] and one acceptor unit (4,7-bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole) via direct C-H arylation polymerization .

Molecular Structure Analysis

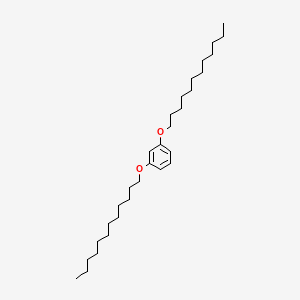

The molecular formula of “1,3-Bis(dodecyloxy)benzene” is C30H54O2 . The InChI code is 1S/C30H54O2/c1-3-5-7-9-11-13-15-17-19-21-26-31-29-24-23-25-30(28-29)32-27-22-20-18-16-14-12-10-8-6-4-2/h23-25,28H,3-22,26-27H2,1-2H3 .

Wissenschaftliche Forschungsanwendungen

Polymer and Material Science Applications

Polymer Synthesis : Research indicates the use of 1,3-Bis(dodecyloxy)benzene derivatives in synthesizing various polymers. These polymers exhibit unique properties like red-shifted emission in solid states, hinting at their potential in optoelectronic applications (Li et al., 1998).

Material Design : Derivatives of 1,3-Bis(dodecyloxy)benzene have been employed in designing efficient solution-processable electrochromic materials. These materials demonstrate rapid switching between color states, making them promising for electrochromic device fabrication (Yin et al., 2018).

Chemistry and Synthesis

Synthesis of Complex Molecules : The compound is used in the synthesis of complex molecular structures, such as six-armed structures based on benzene rings. These structures have potential applications in materials science and nanotechnology (Al-Jumaili et al., 2020).

Anion Transport Studies : Research involving 1,3-Bis(benzimidazol-2-yl)benzene derivatives, which are structurally related to 1,3-Bis(dodecyloxy)benzene, has shown significant anion transport capabilities. These findings could be relevant in the development of new materials for ion transport and separation technologies (Peng et al., 2016).

Environmental and Analytical Applications

Detection of Irradiation Markers : 1,3-Bis(dodecyloxy)benzene derivatives have been used in methodologies like solid phase microextraction for detecting irradiation markers in food products. This application is crucial for food safety and quality control (Caja et al., 2008).

Corrosion Inhibition : Novel cationic gemini surfactants derived from 1,3-Bis(dodecyloxy)benzene have been synthesized and tested as corrosion inhibitors for carbon steel pipelines. This application is vital in industrial maintenance and safety (Hegazy et al., 2010).

Electronic and Optical Applications

Electrochromic Devices : Research on π-Conjugated Copolymers derived from 1,3-Bis(dodecyloxy)benzene has shown promising results for electrochromic applications. These polymers exhibit color changes under electrical influence, relevant for display technologies (Lim et al., 2013).

Fluorescent Compounds Synthesis : 1,3-Bis(dodecyloxy)benzene derivatives have been used in the synthesis of fluorescent compounds, indicating their potential in the development of new materials for imaging and sensing applications (Mahmoodi et al., 2018).

Nanotechnology

- Supramolecular Nanostructures : Studies involving hydrogen bond-directed self-assembly of molecules structurally related to 1,3-Bis(dodecyloxy)benzene have shown the formation of complex 2D nanostructures. These findings are significant in the field of molecular nanotechnology (Zhang et al., 2011).

Safety and Hazards

The safety information for “1,3-Bis(dodecyloxy)benzene” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements are H302-H315-H319-H335 and the precautionary statements are P261-P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Zukünftige Richtungen

Wirkmechanismus

Pharmacokinetics

Its physicochemical properties suggest that it has low water solubility and high lipophilicity , which could influence its bioavailability and distribution within the body.

Action Environment

The action of 1,3-Bis(dodecyloxy)benzene may be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . .

Eigenschaften

IUPAC Name |

1,3-didodecoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54O2/c1-3-5-7-9-11-13-15-17-19-21-26-31-29-24-23-25-30(28-29)32-27-22-20-18-16-14-12-10-8-6-4-2/h23-25,28H,3-22,26-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTIZSQDKOCWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=CC=C1)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301942 | |

| Record name | 1,3-bis(dodecyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(dodecyloxy)benzene | |

CAS RN |

41662-92-4 | |

| Record name | 41662-92-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-bis(dodecyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1604914.png)